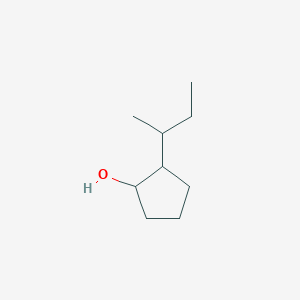
4,5-Diaminopyrene-2,7-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diaminopyrene-2,7-dicarbonitrile is an organic compound that belongs to the pyrene family. Pyrene derivatives are known for their unique electronic properties and are widely used in various fields such as organic electronics, photovoltaics, and as building blocks for more complex organic molecules. The compound’s structure consists of a pyrene core with amino groups at the 4 and 5 positions and nitrile groups at the 2 and 7 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diaminopyrene-2,7-dicarbonitrile typically involves multi-step organic reactions. One common method includes the nitration of pyrene to introduce nitro groups, followed by reduction to convert the nitro groups to amino groups. The nitrile groups can be introduced through a cyanation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Diaminopyrene-2,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro-pyrene derivatives, while reduction of the nitrile groups can produce diamino-pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Diaminopyrene-2,7-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives can be used as fluorescent probes for biological imaging.
Industry: Used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which 4,5-diaminopyrene-2,7-dicarbonitrile exerts its effects is primarily through its electronic properties. The amino and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in imaging or participating in electron transfer processes in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Pyrene-4,5,9,10-tetraone: Known for its high theoretical capacity in rechargeable batteries.
2,7-Diaminopyrene-4,5,9,10-tetraone: Used in covalent organic frameworks for energy storage applications.
Uniqueness: 4,5-Diaminopyrene-2,7-dicarbonitrile is unique due to the specific positioning of its amino and nitrile groups, which confer distinct electronic properties and reactivity compared to other pyrene derivatives. This makes it particularly valuable in applications requiring precise electronic characteristics.
Eigenschaften
Molekularformel |
C18H10N4 |
|---|---|
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
4,5-diaminopyrene-2,7-dicarbonitrile |
InChI |
InChI=1S/C18H10N4/c19-7-9-3-11-1-2-12-4-10(8-20)6-14-16(12)15(11)13(5-9)17(21)18(14)22/h1-6H,21-22H2 |
InChI-Schlüssel |
ROJPKDBVWJTNJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C(C=C41)C#N)C(=C3N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13342036.png)
![7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13342039.png)
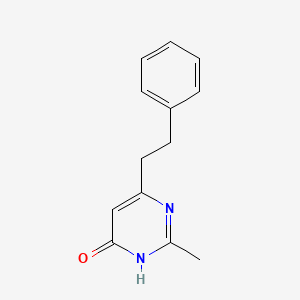
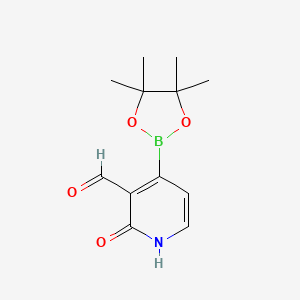
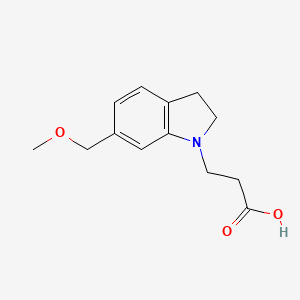
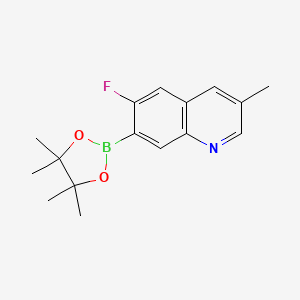
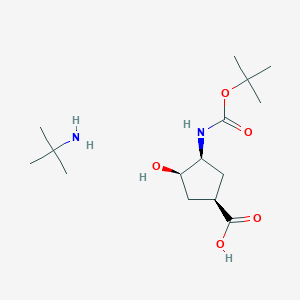

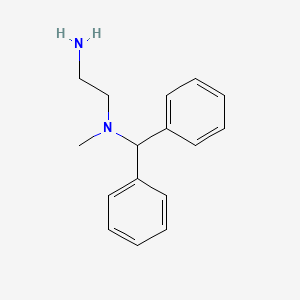



![(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)
